molecular formula C14H15IN2O4S B014257 1,8-I-Aedans CAS No. 36930-64-0

1,8-I-Aedans

Cat. No. B014257
CAS RN: 36930-64-0
M. Wt: 434.25 g/mol
InChI Key: ZDIHEEHLFMMPKM-UHFFFAOYSA-N
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Description

Given this context, I can offer a general approach on how to structure the content for a compound like "1,8-I-Aedans" based on common practices in the presentation of scientific information on chemical compounds:

  • Overview: Provide a brief introduction to the compound, including its significance, general applications, and relevance to the field of study.

Synthesis Analysis

  • Methods: Discuss the known synthetic routes for the compound, including any catalytic systems, reaction conditions, and yields. For compounds structurally related or relevant to the synthesis routes, see the work by Schier, Gamper, & Müller (1990) on magnesium bis[2-aminoethyl(hydrogen)phosphonate] octahydrate synthesis, which involves intricate hydrogen bonding and could offer insight into complex synthesis approaches for similar compounds (Schier, Gamper, & Müller, 1990).

Molecular Structure Analysis

  • Details: Elaborate on the molecular structure, highlighting any unique features such as bond angles, electronic configuration, and spatial arrangement. The analysis of lumazine synthase's structure by Zhang et al. (2001) provides an example of detailed structural analysis that could be paralleled in studying "1,8-I-Aedans" (Zhang et al., 2001).

Scientific Research Applications

  • Studying Conformational Changes in Proteins : It's used to study the conformational change of tyrosyl-tRNA synthetase during tyrosyl adenylate formation (Kornelyuk, Klimenko, & Odynets, 1995).

  • Investigating Protein-DNA Interactions : The probe selectively binds to the lac repressor's cysteine-140, aiding in studying headpiece-core interface motions during DNA binding (Schneider, Barrett, & York, 1984).

  • Peptide Quantification and Sequencing : 1,5-I-AEDANS can be utilized as a fluorescence-based peptide quantification tool, offering interpretable tandem mass spectra for de novo peptide sequencing (Clements, Johnston, Larsen, & McEwen, 2005).

  • Fluorescence Energy Transfer Experiments : It is useful in selecting appropriate energy donors in fluorescence energy transfer experiments (Steinemann, Bietenhader, & Dockter, 1978).

  • Enzyme Inactivation Studies : 1,5-IAEDANS inactivates Saccharomyces cerevisiae phosphoenolpyruvate carboxykinase with a specific inactivation rate (Encinas, Quinones, & Cardemil, 1990).

  • Electrode Polymerization and Complex Formation : Oxidation of 1,8-diaminonaphthalene on electrodes leads to polymerization and complex formation with electrode materials (Pałys, Bukowska, & Jackowska, 1997).

  • DNA Targeting and Cellular Imaging : 1,8-naphthalimide derivatives, including variants of 1,8-I-AEDANS, are developed for DNA targeting, anticancer applications, and cellular imaging (Banerjee et al., 2013).

  • Studying Immunoglobulin Assembly : L-AEDANS is useful for examining light chain interactions and immunoglobulin assembly (Friedman, Chang, & Beychok, 1978).

  • Investigating Protein Motions : It helps in studying the interdomain motions in proteins like myosin subfragment 1 (Reshetnyak & Andreev, 2001).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of 1,8-I-Aedans from the search results.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 1,8-I-Aedans from the search results.


Please note that this information is based on the search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

8-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O4S/c15-9-13(18)17-8-7-16-11-5-1-3-10-4-2-6-12(14(10)11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIHEEHLFMMPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCCNC(=O)CI)C(=CC=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190422
Record name 1,8-I-Aedans
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-I-Aedans

CAS RN

36930-64-0
Record name 8-[[2-[(2-Iodoacetyl)amino]ethyl]amino]-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36930-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-I-Aedans
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-I-Aedans
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[[2-(iodoacetamido)ethyl]amino]naphthalene-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,8-I-AEDANS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBX1N96U2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
A Steinemann, J Bietenhader, M Dockter - Analytical Biochemistry, 1978 - Elsevier
Synthesis of four new fluorescent sulfhydryl reagents is described. All are isomers of the previously synthesized N-(iodoacetylaminoethyl)-1-naphthylamine-5-sulfonic acid (1,5-I-…
FK Friedman, MY Chang, S Beychok - Journal of Biological Chemistry, 1978 - Elsevier
The fluorescent probe N-(iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic acid (1,8-I-AEDANS) reacts stoichiometrically with the COOH-terminal cysteine residue of a human …
EN Hudson, G Weber - Biochemistry, 1973 - ACS Publications
TA he use of fluorescent probes in protein studies is now well established. Since the introduction of fluorescein isocyanate (Creech and Jones, 1941) and dansyl chloride (Weber, 1952)…
Number of citations: 514 0-pubs-acs-org.brum.beds.ac.uk
G OTT, HG FAULHAMMER… - European journal of …, 1989 - Wiley Online Library
Transfer ribonucleic acids containing 2‐thiocytidine in position 75 ([s 2 C]tRNAs) were prepared by incorporation of the corresponding cytidine analogue into 3′‐shortened tRNA using …
MC Hsu, RW Woody - Biopolymers: Original Research on …, 1971 - Wiley Online Library
Methods CD measurements were performed on a JASCO model OR. D/UV-. i spectropolarimeter witJh a CD attachment. These measurements were carried out, at, 4OC in thermostated …
RM Watt, EW Voss - Journal of Biological Chemistry, 1979 - ASBMB
The reassociation of antibody (IgG)-derived heavy (gamma) and light (L) chains was studied by utilizing two specifically localized fluorescent probes. L chains labeled in either the …
Number of citations: 15 www.jbc.org
Wİ İUrIl - Clinical Science, 1976 - europepmc.org
We understand that vvhen you are vvorking in the cyclic nucleotide area, the subject is so diverse and so complex that you don't want to have to worry about the problems of accurate …
Number of citations: 0 europepmc.org
GGLGLLL GG - europepmc.org
This volume records the proceedings of a symposium held in University College London in April 1974. Each of the ten papers is by an international authority and presents a survey of …
Number of citations: 0 europepmc.org
S BEYCHOK - Cells of Immunoglobulin Synthesis, 1979 - books.google.com
The five classes of vertebrate immunoglobulins share a common underlying tetrameric structure, in which two heavy (H) and two light (L) chains are joined together by interchain …
Number of citations: 0 books.google.com
GL Kenyon, TW Bruice - Methods in enzymology, 1977 - Elsevier
Publisher Summary This chapter focuses on sulfhydryl reagents that have been categorized as blocking and labeling groups, reporter groups, cross-linking groups, and affinity labeling …

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